Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
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Overview
Description
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is characterized by a pyrrolo[1,2-c]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a bromine atom at the 6-position and a methyl ester group at the 3-position further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 6-azido or 6-thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyrrolo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar core structure but different substitution pattern.
Uniqueness
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-7-2-6(10)4-12(7)5-11-8/h2-5H,1H3 |
InChI Key |
VNFUNLGFVOYSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN2C=N1)Br |
Origin of Product |
United States |
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